4,7-diamino-2-(methylsulfanyl)-5-(2,3,4-trimethoxyphenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
Overview
Description
4,7-diamino-2-(methylsulfanyl)-5-(2,3,4-trimethoxyphenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a pyrano[2,3-d]pyrimidine core, substituted with amino, methylthio, trimethoxyphenyl, and carbonitrile groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-diamino-2-(methylsulfanyl)-5-(2,3,4-trimethoxyphenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of 2,3,4-trimethoxybenzaldehyde with a suitable pyrimidine derivative under basic conditions, followed by cyclization and functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or anticancer effects, depending on its interaction with biological targets.
Medicine
In medicinal chemistry, this compound can be explored for its therapeutic potential. Its structural features may allow it to interact with specific biological pathways, making it a potential lead compound for the development of new drugs.
Industry
In the material science industry, this compound can be used in the development of novel materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 4,7-diamino-2-(methylsulfanyl)-5-(2,3,4-trimethoxyphenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but common targets may include kinases, proteases, or other enzymes involved in critical biological processes.
Comparison with Similar Compounds
Similar Compounds
4,6-diamino-2-(methylthio)pyrimidine: Shares the pyrimidine core and methylthio group but lacks the pyrano and trimethoxyphenyl groups.
2,4-diamino-6-(methylthio)pyrimidine: Similar core structure but different substitution pattern.
5-(2,3,4-trimethoxyphenyl)-2,4-diaminopyrimidine: Contains the trimethoxyphenyl group but lacks the pyrano and carbonitrile groups.
Uniqueness
The uniqueness of 4,7-diamino-2-(methylsulfanyl)-5-(2,3,4-trimethoxyphenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile lies in its combination of functional groups and structural features. The presence of the pyrano[2,3-d]pyrimidine core, along with the specific substitutions, provides it with distinct chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
4,7-diamino-2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-24-10-6-5-8(13(25-2)14(10)26-3)11-9(7-19)16(21)27-17-12(11)15(20)22-18(23-17)28-4/h5-6,11H,21H2,1-4H3,(H2,20,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMGWYNZBWGHIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C(=C(OC3=NC(=NC(=C23)N)SC)N)C#N)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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